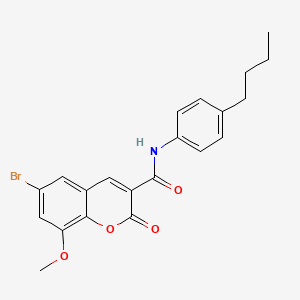

![molecular formula C14H12F3NO2S2 B4580684 4-(methylthio)-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4580684.png)

4-(methylthio)-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves reactions that introduce the sulfonamide functionality into aromatic compounds. Although there isn't a direct synthesis route provided for 4-(methylthio)-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide in the searched papers, related compounds, such as N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, are synthesized through methods that could potentially be adapted. These methods often involve the formation of sulfonamide linkages through reactions with amines and sulfonyl chlorides or sulfonic acids (Mohamed-Ezzat, Kariuki, & Azzam, 2023).

Molecular Structure Analysis

The molecular structure of benzenesulfonamides is characterized by the presence of the sulfonamide group attached to an aromatic benzene ring, which can significantly influence the compound's physical and chemical properties. The structural analysis often involves X-ray crystallography or NMR spectroscopy to detail the molecular geometry, bonding patterns, and intermolecular interactions. For instance, studies on related sulfonamide compounds reveal organized molecular crystals formed through hydrogen bonds and π–π interactions, which could suggest similar structural characteristics for 4-(methylthio)-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).

Chemical Reactions and Properties

Benzenesulfonamides can participate in a variety of chemical reactions, including condensation, substitution, and addition reactions, depending on the functional groups present on the benzene ring. The methylthio and trifluoromethyl groups in 4-(methylthio)-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide would influence its reactivity, possibly leading to selective reactions at these sites. The synthesis and reactions of similar compounds highlight the role of the sulfonamide group in facilitating reactions due to its electron-withdrawing nature, which can stabilize intermediate species during reactions (Crich & Smith, 2000).

Aplicaciones Científicas De Investigación

Anticancer Activity and Apoptosis-Inducing Potential

Research has demonstrated the anticancer properties of benzenesulfonamide derivatives, with specific emphasis on their ability to induce apoptosis in cancer cells. For instance, a study on novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamide derivatives revealed significant cytotoxic activity against various human cancer cell lines, including HCT-116, HeLa, and MCF-7. These compounds were shown to inhibit cell proliferation by inducing apoptotic cell death, highlighting their potential as cancer therapeutic agents (Żołnowska et al., 2016).

Metabolic Stability

The metabolic stability of benzenesulfonamide derivatives is a critical aspect of their pharmacological profile. The aforementioned study also explored the metabolic stability of these compounds in the presence of pooled human liver microsomes, indicating that specific moieties within the benzenesulfonamide structure could enhance metabolic stability. This is crucial for the development of therapeutically viable drugs, as it impacts their half-life and efficacy in biological systems.

Synthetic Applications and Molecular Structure

Benzenesulfonamides serve as key intermediates in chemical synthesis, contributing to the development of various pharmacologically active compounds. The structural diversity and reactivity of these compounds make them valuable in synthesizing novel chemical entities with potential therapeutic applications. For example, research on sulfonamide hybrid Schiff bases of anthranilic acid highlighted their synthesis, characterization, and biological potential, demonstrating their utility in creating compounds with enzyme inhibition and antioxidant properties (Kausar et al., 2019).

Propiedades

IUPAC Name |

4-methylsulfanyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO2S2/c1-21-12-6-8-13(9-7-12)22(19,20)18-11-4-2-10(3-5-11)14(15,16)17/h2-9,18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBGSXDOGZGGWDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(methylsulfanyl)-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-methoxy-3-[(3,4,5-trimethoxybenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B4580602.png)

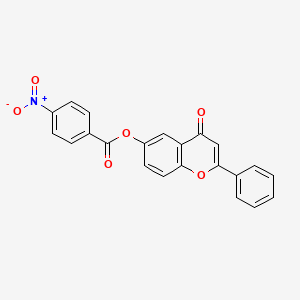

![4-[(4-nitrophenyl)thio]benzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate](/img/structure/B4580612.png)

![2-(4-chlorophenyl)-3-[5-methoxy-2-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B4580617.png)

![N~1~-allyl-N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4580628.png)

![methyl 2'-amino-7'-methyl-2,5'-dioxo-6'-(pyridin-2-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B4580634.png)

![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B4580642.png)

![4-[({[4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4580651.png)

![N-[2-(dimethylamino)ethyl]-4-[(2,5-dimethylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4580659.png)

![N-1,3-benzodioxol-5-yl-N'-(2-methoxydibenzo[b,d]furan-3-yl)urea](/img/structure/B4580664.png)

![3-methyl-5-[(3-{[(4-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4580687.png)

![4-[(3-bromo-4-methoxybenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4580693.png)

![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B4580703.png)